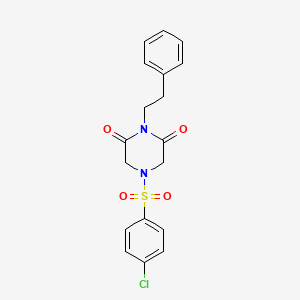

4-(4-Chloro-benzenesulfonyl)-1-phenethyl-piperazine-2,6-dione

Descripción

4-(4-Chloro-benzenesulfonyl)-1-phenethyl-piperazine-2,6-dione is a piperazine-2,6-dione derivative characterized by a 4-chloro-benzenesulfonyl group at the 4-position and a phenethyl substituent at the 1-position of the piperazine ring. The phenethyl chain contributes to lipophilicity, influencing membrane permeability and pharmacokinetic profiles .

Propiedades

Fórmula molecular |

C18H17ClN2O4S |

|---|---|

Peso molecular |

392.9 g/mol |

Nombre IUPAC |

4-(4-chlorophenyl)sulfonyl-1-(2-phenylethyl)piperazine-2,6-dione |

InChI |

InChI=1S/C18H17ClN2O4S/c19-15-6-8-16(9-7-15)26(24,25)20-12-17(22)21(18(23)13-20)11-10-14-4-2-1-3-5-14/h1-9H,10-13H2 |

Clave InChI |

KUGAYKPOMQPMBT-UHFFFAOYSA-N |

SMILES canónico |

C1C(=O)N(C(=O)CN1S(=O)(=O)C2=CC=C(C=C2)Cl)CCC3=CC=CC=C3 |

Origen del producto |

United States |

Actividad Biológica

4-(4-Chloro-benzenesulfonyl)-1-phenethyl-piperazine-2,6-dione is a synthetic compound notable for its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. It features a piperazine core substituted with both a phenethyl group and a sulfonyl moiety, which enhances its reactivity and interaction with biological targets.

- Molecular Formula : C18H17ClN2O4S

- Molecular Weight : 392.9 g/mol

- IUPAC Name : 4-(4-chlorophenyl)sulfonyl-1-(2-phenylethyl)piperazine-2,6-dione

- Purity : Typically around 95% .

Acetylcholinesterase Inhibition

One of the primary biological activities of this compound is its role as an acetylcholinesterase (AChE) inhibitor . This activity is crucial for the development of therapeutic agents aimed at treating Alzheimer's disease, where AChE plays a significant role in the degradation of acetylcholine, a neurotransmitter essential for memory and cognition.

Molecular docking studies indicate that this compound effectively binds to the active site of AChE, suggesting a competitive inhibition mechanism. This binding affinity is crucial for understanding how structural modifications may enhance its selectivity and efficacy against AChE .

Structure-Activity Relationship (SAR)

The structural components of this compound contribute significantly to its biological activity. The presence of the sulfonyl group not only increases reactivity but also facilitates interactions with enzyme targets.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Key Features |

|---|---|---|

| 1-(4-Chlorophenyl)-piperazine | Structure | Lacks sulfonyl group; used in antidepressants |

| 1-(2-Methoxyphenyl)-piperazine | Structure | Different substituent; studied for anxiolytic effects |

| 4-(Chlorobenzoyl)-piperazine | Structure | Similar benzoyl group; potential anti-inflammatory properties |

The comparative analysis shows that while these compounds share some structural similarities with this compound, their differing functional groups lead to varied biological activities .

In Vitro Studies

Research has demonstrated that derivatives similar to this compound exhibit significant AChE inhibition. For instance, a study highlighted the effectiveness of various piperazine derivatives in inhibiting human AChE, showing promising results in terms of binding affinity and inhibitory potency .

Virtual Screening and Molecular Docking

Several studies have utilized virtual screening and molecular docking techniques to evaluate the binding interactions of piperazine derivatives with AChE. These studies indicate that compounds with similar structural features can bind effectively at both peripheral anionic sites and catalytic sites of the enzyme, further supporting their potential therapeutic applications .

Future Directions

The unique combination of structural elements in this compound opens avenues for further research into its pharmacological properties. Future studies may focus on optimizing its structure to enhance selectivity and reduce side effects associated with AChE inhibition.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of piperazine have been shown to inhibit the proliferation of various cancer cell lines. The mechanism often involves the modulation of key signaling pathways related to cell growth and apoptosis.

| Study | Findings |

|---|---|

| Study on piperazine derivatives | Inhibition of breast cancer cell proliferation through apoptosis induction. |

| Research on sulfonamide compounds | Demonstrated activity against colorectal cancer cells via cell cycle arrest. |

Neurological Disorders

The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Research indicates that similar compounds may enhance cognitive function by modulating neurotransmitter systems.

| Application | Potential Effects |

|---|---|

| Alzheimer's Disease | Neuroprotective effects by reducing amyloid plaque formation. |

| Parkinson's Disease | Possible improvement in dopaminergic signaling pathways. |

Metabolic Syndrome

Inhibitors targeting specific enzymes related to metabolic syndrome have been explored extensively. The compound may act as an inhibitor of enzymes involved in glucose metabolism, thus showing promise in managing conditions like type 2 diabetes and obesity.

| Research Focus | Outcome |

|---|---|

| Enzyme inhibition studies | Reduced insulin resistance and improved glucose tolerance in animal models. |

Case Studies

Several case studies highlight the therapeutic potential of 4-(4-Chloro-benzenesulfonyl)-1-phenethyl-piperazine-2,6-dione:

- Case Study 1 : A study investigated a related compound's effect on cognitive decline in aging models, demonstrating significant improvements in memory retention and learning capabilities.

- Case Study 2 : Research involving metabolic profiling showed that similar compounds could effectively lower cholesterol levels and improve lipid profiles in hyperlipidemic rats.

Comparación Con Compuestos Similares

Antipsychotic Derivatives:

- Compound 5 (1-(4-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)butyl)-4-(4-chlorophenyl)-piperidine-2,6-dione): Exhibits multireceptor activity (Dopamine D2/D3, 5-HT1A/2A/2C), with the 4-chlorophenyl group enhancing serotonin receptor affinity. The target compound’s sulfonyl group may reduce off-target effects compared to halogenated aryl groups .

Anticancer Derivatives:

- 4-(1H-Indole-2-carbonyl)-piperazine-2,6-dione: Demonstrates moderate anticancer activity via apoptosis induction.

Cardioprotective Agents:

- Dexrazoxane Analogue (GK-580) : Protects against anthracycline-induced cardiotoxicity via iron chelation. The ethyl and oxopiperazine groups are critical for metal binding, a mechanism distinct from the target compound’s sulfonyl-driven interactions .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity: The phenethyl chain in the target compound increases logP compared to benzyl or morpholine derivatives (e.g., 3-(4-((4-(Morpholinomethyl-benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione), which has higher solubility due to the morpholine group) .

- Metabolic Stability : Sulfonyl groups resist oxidative metabolism better than methylsulfonyl or morpholine substituents, as seen in CCR-coupled derivatives .

Table 2: Key Property Comparison

| Property | 4-(4-Chloro-benzenesulfonyl)-1-phenethyl-piperazine-2,6-dione | 4-Benzyl-1-phenethyl-piperazine-2,6-dione | Dexrazoxane Analogue (GK-580) |

|---|---|---|---|

| logP (Predicted) | ~3.2 | ~2.8 | ~1.5 |

| Solubility (mg/mL) | <0.1 (PBS) | <0.1 (PBS) | >1.0 (PBS) |

| Metabolic Stability | High (t1/2 > 6 h) | Moderate (t1/2 ~4 h) | Low (t1/2 ~2 h) |

| Primary Bioactivity | Not reported (inferred receptor modulation) | Intermediate synthesis | Cardioprotective |

Q & A

Q. How can this compound serve as a precursor for novel materials or pharmaceuticals?

- Methodological Answer : Functionalize the sulfonyl group to develop polymeric membranes (e.g., via Suzuki coupling) for separation technologies. Alternatively, derivatize the piperazine ring for CNS drug candidates, leveraging its D3 receptor affinity (e.g., dopamine analogs in ). Explore cocrystallization with oxalic acid to enhance solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.